molecular formula C17H23N3O3S B2987854 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2034529-58-1

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2987854
M. Wt: 349.45
InChI Key: GWBBPWILUIUWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Bioassay Studies

  • Cyclooxygenase-2 Inhibition: A study synthesized and analyzed the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, focusing on its molecular docking within the active site of the cyclooxygenase-2 enzyme. Despite not inhibiting cyclooxygenase-1 or -2, this research highlights the potential of benzenesulfonamide derivatives in drug development and enzyme inhibition studies (Al-Hourani et al., 2016).

Photodynamic Therapy for Cancer Treatment

  • High Singlet Oxygen Quantum Yield: The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups were reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are considered potential Type II photosensitizers for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

  • Development of Antimicrobial Agents: A study focused on the synthesis of pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, revealing that some compounds exhibit significant antibacterial and antifungal activities. This suggests that benzenesulfonamide derivatives could be valuable in developing new antimicrobial drugs (Hassan, 2013).

Enzyme Inhibition for Drug Discovery

  • COX-2 Enzyme and Antileishmania Activity: Research into N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides has provided insights into their structure and potential therapeutic applications, including studies on their antileishmania activity and cyclooxygenase-2 enzyme inhibition. This underscores the role of benzenesulfonamide derivatives in the discovery and optimization of new therapeutic agents (Borges et al., 2014).

properties

IUPAC Name

3,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-6-7-17(9-14(13)2)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBBPWILUIUWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.